molecular formula C17H21ClFN3O4 B1669077 Ciloxan CAS No. 86393-32-0

Ciloxan

Katalognummer: B1669077
CAS-Nummer: 86393-32-0
Molekulargewicht: 385.8 g/mol
InChI-Schlüssel: ARPUHYJMCVWYCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ciprofloxacin hydrochloride hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. The compound is a hydrate form of ciprofloxacin hydrochloride, which enhances its solubility and stability .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Ciprofloxacin is indicated for numerous infections, including but not limited to:

  • Urinary Tract Infections (UTIs) : Effective against uncomplicated and complicated UTIs caused by susceptible bacteria.
  • Respiratory Infections : Treats pneumonia, bronchitis, and sinusitis when other antibiotics are ineffective.
  • Gastrointestinal Infections : Used for infectious diarrhea and typhoid fever.
  • Skin and Soft Tissue Infections : Effective against various skin infections, including those caused by resistant strains.
  • Bone and Joint Infections : Utilized in treating osteomyelitis.
  • Sexually Transmitted Infections : Prescribed for gonorrhea and chancroid.
  • Anthrax and Plague : Used as a prophylactic treatment following exposure to anthrax spores or in cases of plague .

Formulations and Administration Routes

Ciprofloxacin is available in several formulations, including:

Formulation Type Dosage Forms Administration Route
Oral Tablets250 mg, 500 mg, 750 mgOral
Extended-Release Tablets500 mg, 1000 mgOral
Oral Suspension250 mg/5 mLOral
Injectable200 mg/100 mLIntravenous
Ophthalmic Solution0.3% solutionTopical (eye)
Otic Solution0.3% solutionTopical (ear)

Case Studies

  • Treatment of Complicated UTIs : A clinical study evaluated the efficacy of ciprofloxacin in patients with complicated urinary tract infections caused by multidrug-resistant organisms. The results indicated a significant reduction in infection symptoms within 48 hours of initiating treatment .
  • Use in Anthrax Prophylaxis : Following a bioterrorism incident involving anthrax spores, ciprofloxacin was administered as post-exposure prophylaxis. The study found that patients who received ciprofloxacin had a lower incidence of developing anthrax compared to those who did not receive prophylactic treatment .
  • Management of Chronic Bacterial Prostatitis : A randomized controlled trial assessed the effectiveness of ciprofloxacin in treating chronic bacterial prostatitis. Patients receiving ciprofloxacin showed marked improvement in symptoms compared to the placebo group .

Safety and Side Effects

While ciprofloxacin is generally effective, it is associated with potential side effects such as:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Central nervous system effects (dizziness, headache)
  • Risk of tendon rupture
  • Potential for serious mental health side effects .

Wirkmechanismus

Target of Action

Ciloxan, also known as Ciprofloxacin Hydrochloride Monohydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

Ciprofloxacin, the active component in this compound, interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the relaxation of supercoiled DNA . This interaction prevents the bacterial DNA from replicating, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacteria, effectively treating the infection.

Pharmacokinetics

This compound exhibits good bioavailability when administered orally. A 250mg oral dose of ciprofloxacin reaches an average maximum concentration of 0.94mg/L in 0.81 hours with an average area under the curve of 1.013L/h*kg . When applied topically as an ophthalmic solution, this compound is absorbed systemically, with plasma concentrations approaching steady state at the end of each day .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, this compound causes the death of the bacteria, effectively treating the infection . It is active against a broad spectrum of gram-positive and gram-negative ocular pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is enhanced in the presence of ocular inflammation or epithelial defects . Additionally, the bactericidal activity of this compound may be affected by the specific strain of bacteria, as some strains may exhibit resistance to fluoroquinolone antibiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin hydrochloride hydrate involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis is optimized for high yield and purity. The process includes steps such as pH adjustment, filtration, and crystallization. For instance, the wet compound is heated to 50-55°C, and the pH is adjusted using acetic acid. Activated carbon and EDTA are added to remove impurities, followed by filtration and pH adjustment with sodium hydroxide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ciprofloxacinhydrochlorid-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann .

Vergleich Mit ähnlichen Verbindungen

  • Norfloxacin
  • Ofloxacin
  • Levofloxacin
  • Moxifloxacin

Comparison: Ciprofloxacin hydrochloride hydrate is unique due to its high solubility and stability in the hydrate form. Compared to norfloxacin and ofloxacin, ciprofloxacin has a broader spectrum of activity and higher potency . Levofloxacin and moxifloxacin, while similar in structure, have different pharmacokinetic profiles and are used for specific types of infections .

Biologische Aktivität

Ciprofloxacin hydrochloride, a fluoroquinolone antibiotic, is widely used for treating various bacterial infections. Its biological activity is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This article reviews the biological activity of ciprofloxacin hydrochloride, focusing on its pharmacokinetics, mechanisms of action, effectiveness against different pathogens, and recent advancements in its formulation.

Ciprofloxacin exerts its antibacterial effects by targeting two essential enzymes:

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication and transcription.
  • Topoisomerase IV : It separates interlinked DNA strands during cell division.

By inhibiting these enzymes, ciprofloxacin disrupts bacterial DNA synthesis, leading to cell death. The drug is particularly effective against both Gram-negative and Gram-positive bacteria.

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin is characterized by:

  • Absorption : Ciprofloxacin is rapidly absorbed after oral administration, with peak plasma concentrations (C_max) occurring within 1-2 hours. The bioavailability can be significantly affected by the presence of metal ions (e.g., aluminum hydroxide, calcium carbonate), which can reduce absorption by up to 85% when co-administered .
  • Distribution : The volume of distribution (V_d) is approximately 2-3 L/kg, indicating extensive tissue penetration.
  • Metabolism : Ciprofloxacin undergoes minimal hepatic metabolism; about 50% is excreted unchanged in urine.
  • Half-life : The elimination half-life ranges from 4 to 5 hours in healthy individuals .

Efficacy Against Pathogens

Ciprofloxacin demonstrates broad-spectrum activity against various pathogens. Its effectiveness varies depending on the dose and specific bacterial strain:

Pathogen MIC (µg/mL) Notes
Escherichia coli≤0.25Effective against both sensitive and resistant strains
Staphylococcus aureus1-4Shows activity against methicillin-resistant strains (MRSA) at higher doses
Pseudomonas aeruginosa4-16Generally less effective compared to other antibiotics

Recent studies indicate that ciprofloxacin's efficacy can be enhanced through novel formulations, such as derivatives conjugated with menthol and thymol, which showed improved lipophilicity and antibacterial activity against resistant strains .

Case Studies and Research Findings

  • In Silico Modeling :
    A study utilized in silico models to simulate the absorption profile of ciprofloxacin in the presence of metallic compounds. Results indicated that solubility and permeability are critical factors influencing bioavailability, with significant reductions observed when ciprofloxacin was co-administered with antacids .
  • Comparative Studies :
    In a comparative study of ciprofloxacin and levofloxacin against Streptococcus pneumoniae, ciprofloxacin showed reduced efficacy with only a 3-log reduction in bacterial counts compared to levofloxacin's more robust performance across multiple strains .
  • Clinical Efficacy :
    A clinical trial evaluated ciprofloxacin combined with metronidazole in patients undergoing treatment for acute leukemia. The study reported a clinical success rate of 98.9%, demonstrating its effectiveness in preventing infections during immunosuppressive therapy .

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273974
Record name Ciprofloxacin hydrochloride hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9
Record name Ciprofloxacin hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86393-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Ciprofloxacin Hydrochloride
Reactant of Route 5
Ciprofloxacin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Ciprofloxacin Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.